1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
This compound is a synthetic isoquinoline derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core modified with a carbothioamide group at position 2. Key structural elements include:
- A (3,5-dimethylphenoxy)methyl substituent at position 1, contributing steric bulk and lipophilicity.
- An N-(o-tolyl) group (ortho-methylphenyl) on the carbothioamide, which introduces steric and electronic effects.
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-18-12-19(2)14-22(13-18)33-17-25-23-16-27(32-5)26(31-4)15-21(23)10-11-30(25)28(34)29-24-9-7-6-8-20(24)3/h6-9,12-16,25H,10-11,17H2,1-5H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKNOPUQZBALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC(=CC(=C4)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a novel isoquinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 3,5-dimethylphenoxy group
- Dimethoxy substituents
- An o-tolyl moiety
- A carbothioamide functional group
This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : Studies have shown that isoquinoline derivatives can scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
The mechanisms by which this compound exerts its effects are still under investigation. However, some proposed pathways include:
- Calcium Channel Modulation : Similar compounds have been shown to interact with L-type calcium channels, affecting muscle contractility and neuronal excitability.
- Receptor Interactions : The compound may modulate the activity of muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), influencing neurotransmission and smooth muscle contraction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Cytotoxicity in cancer cell lines |
| Mechanism | Description | Evidence |
|---|---|---|
| Calcium Channel Modulation | Affects L-type calcium channels | |
| Receptor Interaction | Modulates mAChRs and 5-HT receptors |
Case Studies
Several studies have investigated the biological activity of isoquinoline derivatives similar to the target compound:
- Smooth Muscle Studies : Research on related compounds has shown reduced contractile strength in smooth muscle tissues when exposed to the compound at concentrations ranging from 25 to 100 μM. The maximal effect was observed at 50 μM, indicating significant pharmacological potential in modulating muscle activity .
- Cancer Cell Line Testing : In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, with IC50 values indicating potent activity comparable to established anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives in and . Key comparisons are outlined below:
Core Structure and Functional Group Variations
*1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Key Observations:
Functional Group Impact: The carbothioamide group (target compound and compound) has reduced polarity compared to carboxamides (e.g., 6f, 6l) or sulfonates (6k). This may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects: The o-tolyl group (target compound) introduces ortho steric hindrance, which could restrict rotational freedom and alter binding interactions compared to the 2-methoxyethyl group ( compound) or unhindered phenyl groups (6l) . Phenoxy vs.
Synthetic and Analytical Data:
- NMR Shifts: For example, the carbothioamide’s thiocarbonyl (C=S) in the target compound would downfield-shift adjacent protons compared to carboxamides (C=O), as seen in 6l’s NH resonance at δ 6.45 .
- Elemental Analysis: The target compound’s sulfur content (theoretical ~9–10%) aligns with carbothioamide derivatives like 6k (9.23% S, found 9.15%) .
Pharmacological and Physicochemical Trends
- Carbothioamides (Target, ): Thioamide groups are associated with improved metabolic stability over carboxamides due to resistance to enzymatic hydrolysis .
- Steric Effects: The o-tolyl group may reduce off-target interactions compared to less hindered N-substituents (e.g., 6l’s phenyl group) .
- Lipophilicity: The target compound’s logP is likely higher than 6l (carboxamide) but lower than 6k (sulfonyl), impacting absorption and distribution.
Preparation Methods
Pictet-Spengler Approach
The Pictet-Spengler reaction represents a classical method for constructing the isoquinoline framework. For our target compound, this approach involves the acid-catalyzed condensation of 3,4-dimethoxyphenethylamine with an appropriate aldehyde, followed by intramolecular cyclization.
The reaction proceeds through the following sequence:
- Formation of an imine intermediate
- Activation of the imine by protonation
- Intramolecular electrophilic aromatic substitution
- Deprotonation to yield the tetrahydroisoquinoline product
The resulting tetrahydroisoquinoline can be subjected to selective oxidation to obtain the desired 3,4-dihydroisoquinoline structure.
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction provides an alternative approach for constructing the isoquinoline scaffold. This method involves the cyclodehydration of phenethylamides using dehydrating agents such as phosphorus oxychloride (POCl₃).
The synthetic sequence typically involves:
- Formation of a phenethylamide from 3,4-dimethoxyphenethylamine and a suitable acid chloride
- Cyclization using POCl₃ to form a 3,4-dihydroisoquinoline intermediate
- Reduction of the imine to provide the tetrahydroisoquinoline
- Selective oxidation to obtain the 3,4-dihydroisoquinoline structure
This approach offers good control over the substitution pattern of the resulting isoquinoline system.
Oxidative Methods
Selective oxidation of tetrahydroisoquinolines provides a direct route to 3,4-dihydroisoquinolines. According to research findings, oxidation with potassium permanganate (KMnO₄) in dichloromethane or 1,2-dichloroethane at room temperature in the presence of catalytic 18-Crown-6 offers a selective method for this transformation.
The reaction proceeds as follows:
Tetrahydroisoquinoline + KMnO₄ (with 18-Crown-6) → 3,4-dihydroisoquinoline
The selectivity of this oxidation is crucial, as over-oxidation can lead to fully aromatized isoquinoline products.
| Method | Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler | 3,4-dimethoxyphenethylamine, aldehyde, acid catalyst | 25-80°C, 2-24 hours | Direct formation of tetrahydroisoquinoline | Side reactions possible |
| Bischler-Napieralski | N-acylphenethylamine, POCl₃ | Reflux, 2-6 hours | Versatile for various substituents | Requires additional reduction step |
| KMnO₄ Oxidation | Tetrahydroisoquinoline, KMnO₄, 18-Crown-6 | Dichloromethane, room temperature, 1-2 hours | Selective oxidation | Careful control needed to prevent over-oxidation |
Table 1: Comparison of Methods for Synthesizing the Dihydroisoquinoline Core
Installation of the 3,5-Dimethylphenoxymethyl Group
C-1 Functionalization Strategies
Functionalization at the C-1 position of the dihydroisoquinoline requires regioselective methodologies. Several approaches can be employed:
- Lithiation at C-1 followed by reaction with an electrophile
- Addition of organometallic reagents to the corresponding isoquinolinium salt
- Formation of a 1-hydroxymethyl intermediate via aldol-type reaction
Each approach offers distinct advantages depending on the substrate and desired stereochemical outcome.
Nucleophilic Substitution Approach
Once the C-1 position bears an appropriate leaving group (halide or sulfonate), the 3,5-dimethylphenoxy group can be introduced via nucleophilic substitution. This typically involves:
- Deprotonation of 3,5-dimethylphenol using a suitable base (K₂CO₃, NaH)
- Reaction with the C-1 functionalized dihydroisoquinoline derivative
- Optimization of reaction conditions to maximize yield
This approach has been successfully employed for similar phenoxy-substituted isoquinoline derivatives.
Mitsunobu Coupling
The Mitsunobu reaction provides an alternative for connecting the 3,5-dimethylphenol to a hydroxymethyl-substituted dihydroisoquinoline:
- Formation of a 1-hydroxymethyl-dihydroisoquinoline intermediate
- Reaction with 3,5-dimethylphenol under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate)
- Purification of the resulting ether product
This method offers the advantage of proceeding under mild conditions with inversion of configuration at the stereogenic center.
| Method | Reagents | Conditions | Yield Range (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-dimethylphenol, K₂CO₃ | Acetone or DMF, 60-80°C, 4-12 hours | 65-85 | Inversion of configuration |
| Mitsunobu Reaction | 3,5-dimethylphenol, PPh₃, DIAD | THF, 0°C to rt, 3-8 hours | 70-90 | Inversion of configuration |
| SN1-type Substitution | 3,5-dimethylphenol, Lewis acid | CH₂Cl₂, 0°C, 2-5 hours | 55-75 | Racemization possible |
Table 2: Methods for Installing the 3,5-Dimethylphenoxymethyl Group
Complete Synthetic Routes
Synthetic Route A: Pictet-Spengler/Nucleophilic Substitution/Isothiocyanate Sequence
The first comprehensive synthetic route combines the Pictet-Spengler reaction, nucleophilic substitution, and direct isothiocyanate reaction:
- Pictet-Spengler reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- C-1 functionalization via lithiation or other methods, followed by introduction of a suitable leaving group
- Nucleophilic substitution with 3,5-dimethylphenol to introduce the phenoxymethyl group
- Selective oxidation to the 3,4-dihydroisoquinoline using KMnO₄/18-Crown-6 if necessary
- Reaction with o-tolyl isothiocyanate under basic conditions to form the carbothioamide
This route offers a modular approach that allows for optimization of each synthetic step independently.
Synthetic Route B: Bischler-Napieralski/Mitsunobu/Isothiocyanate Sequence
An alternative synthetic pathway employs the Bischler-Napieralski cyclization, Mitsunobu coupling, and direct isothiocyanate reaction:
- Formation of an appropriate amide from 3,4-dimethoxyphenethylamine
- Bischler-Napieralski cyclization using POCl₃ to form the isoquinoline structure
- Reduction and hydroxymethylation at C-1
- Mitsunobu reaction with 3,5-dimethylphenol to introduce the phenoxymethyl group
- Reaction with o-tolyl isothiocyanate under basic conditions to form the carbothioamide
This sequence may offer advantages in terms of stereochemical control at the C-1 position.
Optimization of Reaction Conditions
Temperature and Reaction Time
Temperature control is crucial for maximizing yield and minimizing side reactions. Based on studies with similar compounds:
- The Pictet-Spengler reaction typically requires temperatures ranging from room temperature to 80°C, depending on the reactivity of the aldehyde component.
- The nucleophilic substitution or Mitsunobu reaction for introducing the phenoxymethyl group generally proceeds at room temperature or slightly elevated temperatures (40-60°C).
- The reaction with o-tolyl isothiocyanate occurs efficiently at room temperature with relatively short reaction times (5-30 minutes).
Careful monitoring by TLC or HPLC is essential for determining optimal reaction times for each step.
Solvent Effects
Solvent selection significantly impacts reaction efficiency:
- For the Pictet-Spengler reaction, protic solvents like methanol or ethanol often promote the reaction, though dichloromethane or toluene with acid catalysts are also effective.
- For nucleophilic substitution, polar aprotic solvents such as acetone, DMF, or acetonitrile typically provide optimal results.
- For the isothiocyanate reaction, acetone has been established as an effective solvent, though THF or DMF may serve as alternatives.
Catalyst and Base Optimization
The choice of catalysts and bases requires careful consideration:
- For the Pictet-Spengler reaction, various acid catalysts (TFA, HCl, BF₃·Et₂O) can be employed, with selection based on substrate reactivity.
- For nucleophilic substitution, potassium carbonate (K₂CO₃) typically serves as an effective base, though stronger bases like sodium hydride may be required for less reactive substrates.
- For the isothiocyanate reaction, potassium carbonate (K₂CO₃) at a 1:1 molar ratio with the substrate has proven effective.
Purification and Characterization
Purification Techniques
The purification of intermediate compounds and the final product requires selecting appropriate techniques:
- Crystallization from ethanol has proven effective for purifying N-aryl-3,4-dihydroisoquinoline carbothioamide derivatives.
- Column chromatography using silica gel with acetone or hexane/ethyl acetate (8:2) as eluent provides an alternative purification method.
- Recrystallization from acetone or acetone-ethanol mixtures can further enhance purity.
Analytical Characterization
Comprehensive characterization of the target compound requires multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H-NMR (400 MHz, DMSO-d₆) for similar compounds shows characteristic signals for the NH proton of the carbothioamide group around δ 9.0-9.2 ppm
- Key signals include methoxy groups (δ 3.7-3.9 ppm), methylene protons of the dihydroisoquinoline ring, and aromatic protons
- ¹³C-NMR provides confirmation of carbon framework and functional groups
Mass Spectrometry:
- FAB-MS, EI-MS, or ESI-MS to confirm molecular weight
- Fragmentation patterns provide structural insights
- High-resolution mass spectrometry (HRMS) for accurate molecular formula determination
Infrared (IR) Spectroscopy:
- Characteristic C=S stretching of the carbothioamide group (1050-1200 cm⁻¹)
- N-H stretching (3100-3400 cm⁻¹)
- C-O-C stretching of methoxy and phenoxy groups (1020-1275 cm⁻¹)
Elemental Analysis:
- Confirmation of C, H, N, S percentages within acceptable limits (±0.4%)
| Purification Method | Solvents/Conditions | Recovery (%) | Purity Level | Scale Suitability |
|---|---|---|---|---|
| Crystallization | Ethanol | 75-85 | >95% | Small to medium |
| Column Chromatography | Silica gel, acetone or hexane/ethyl acetate (8:2) | 65-80 | >98% | Small scale |
| Recrystallization | Acetone or acetone-ethanol | 85-95 | >99% | Any scale |
| Flash Chromatography | Silica gel, optimized gradient | 70-85 | >97% | Medium scale |
Table 4: Comparison of Purification Methods for the Target Compound
Spectroscopic Data Analysis
Based on analogous compounds, the expected spectroscopic data for 1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide would include:
Predicted ¹H-NMR Data
- NH of carbothioamide: δ ~9.16 (s, 1H)
- Aromatic protons: δ 6.80-7.30 (complex pattern, 10H total)
- 6,7-Dimethoxy groups: δ 3.75-3.85 (two singlets, 6H total)
- 3,5-Dimethyl groups: δ 2.15-2.25 (singlet, 6H total)
- o-Tolyl methyl: δ 2.15 (s, 3H)
- Methylene at C-1: δ ~5.05 (s, 2H)
- Methylene at C-3: δ ~4.05 (t, 2H)
- Methylene at C-4: δ ~2.98 (t, 2H)
Q & A
Q. What are the recommended synthetic routes for 1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-(o-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of phenoxy groups, methylation of hydroxyl groups, and carbothioamide formation via thiourea intermediates. Key intermediates (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) should be purified using column chromatography and characterized via -NMR, -NMR, and HRMS to confirm regiochemistry and functional group integrity .
Q. How can the structural stability of this compound be validated under varying experimental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability and high-resolution X-ray crystallography to resolve bond angles and torsional strain in the isoquinoline core. Solubility studies in polar/non-polar solvents (e.g., DMSO, chloroform) can inform formulation strategies for biological assays .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide) suggest potential interactions with kinase enzymes or G-protein-coupled receptors (GPCRs). Preliminary screening should include in vitro enzyme inhibition assays (e.g., tyrosine kinase) and receptor-binding studies using radioligand displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or off-target effects. Validate results using orthogonal assays:
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Address poor aqueous solubility via salt formation (e.g., hydrochloride) or nanoformulation (liposomes). Pharmacokinetic profiling in rodent models should include:
- Plasma stability assays (LC-MS/MS).
- Liver microsome studies to assess metabolic degradation.
- Permeability using Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) .
Q. How can molecular docking simulations guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on:
- Hydrogen bonding with catalytic residues (e.g., ATP-binding pocket).
- Steric clashes with non-target homologs (e.g., EGFR vs. HER2).
- Validate predictions with alanine-scanning mutagenesis of key binding residues .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
- Methodological Answer : Employ forced degradation under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via:
- UPLC-PDA-MS for real-time monitoring.
- -NMR to identify structural modifications (e.g., demethylation or oxidation).
- Compare with synthetic degradation standards for confirmation .
Theoretical and Methodological Framework
Q. How can the quadripolar methodological model (theoretical, epistemological, morphological, technical) enhance experimental design for this compound?
- Methodological Answer : Align research phases with the quadripolar framework:
Q. What strategies mitigate batch-to-batch variability in synthesis for reproducibility?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs: purity, yield).
- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratios).
- Track intermediates via in-line FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
